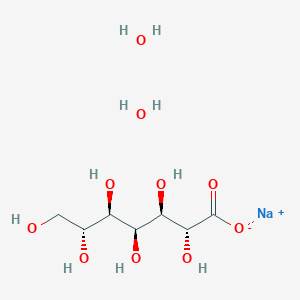

葡萄糖酸钠二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gluceptate sodium dihydrate is a useful research compound. Its molecular formula is C7H16NaO9 and its molecular weight is 267.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gluceptate sodium dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gluceptate sodium dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

螯合剂

葡萄糖酸钠二水合物是一种无毒、无害的螯合剂,可与二价和三价金属离子(如Ca2+、Fe2+、Fe3+、Al3+等)形成稳定的络合物。 它与强碱性介质高度相容,可以防止溶液中细菌的降解 .

钙补充剂

尽管与葡萄糖酸钠二水合物没有直接关系,但其相关化合物葡萄糖酸钙被用作钙补充剂,用于需要更多钙摄入的个体,或患有低血钙症(血液中钙含量不足)的患者 .

作用机制

Target of Action

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent . It forms stable complexes with di- and trivalent metal ions such as Ca2+, Fe2+, Fe3+, Al3+, etc . These metal ions are the primary targets of gluceptate sodium dihydrate.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . This chelation process involves the compound binding to the metal ions, which can alter the chemical properties of the ions and influence their biological activity.

Biochemical Pathways

For instance, calcium ions play crucial roles in signal transduction pathways, muscle contraction, and bone formation .

Pharmacokinetics

It’s known that the compound is rapidly cleared from the blood when injected intravenously . In patients with normal renal function, less than 15% of the initial activity remains in the blood after one hour . About 40% of the injected dose is excreted in the urine in one hour, while about 70% is excreted in 24 hours . In patients with renal disease, the blood clearance and urinary excretion of the radiopharmaceutical are delayed .

Result of Action

For instance, when the compound forms a complex with calcium ions, it could potentially influence processes such as signal transduction, muscle contraction, and bone formation .

Action Environment

The compound is known to be highly compatible with strong alkaline mediums and can prevent the bacterial degradation of the solution . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH and the presence of bacteria.

安全和危害

生化分析

Biochemical Properties

Gluceptate Sodium Dihydrate interacts with various enzymes and proteins in biochemical reactions. It forms stable complexes with di- and trivalent metal ions . These interactions are crucial in biochemical reactions, particularly in the context of chelation.

Molecular Mechanism

The molecular mechanism of action of Gluceptate Sodium Dihydrate involves its ability to form stable complexes with di- and trivalent metal ions This chelation process can influence various biochemical reactions at the molecular level

Metabolic Pathways

Gluceptate Sodium Dihydrate is involved in certain metabolic pathways due to its ability to form stable complexes with di- and trivalent metal ions

属性

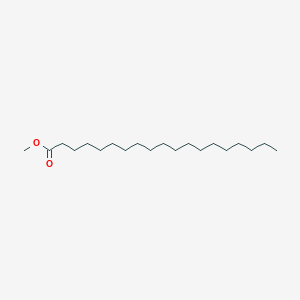

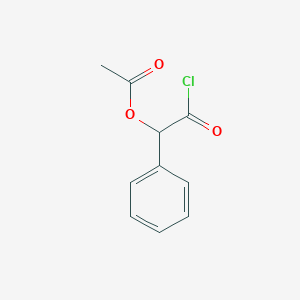

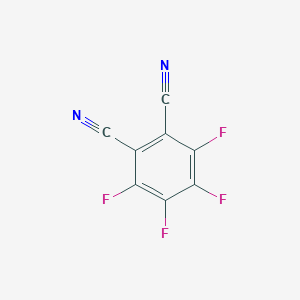

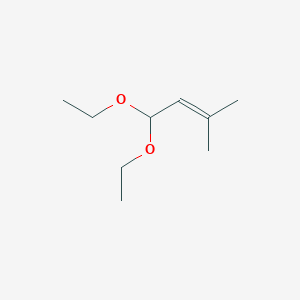

| { "Design of the Synthesis Pathway": "The synthesis of Gluceptate sodium dihydrate involves the reaction between gluconic acid and chloroacetic acid to form glucoheptonic acid. This intermediate compound is then reacted with sodium hydroxide to form Gluceptate sodium dihydrate.", "Starting Materials": ["Gluconic acid", "Chloroacetic acid", "Sodium hydroxide"], "Reaction": ["Step 1: Gluconic acid and chloroacetic acid are mixed together in the presence of a catalyst to form glucoheptonic acid.", "Step 2: Glucoheptonic acid is then reacted with sodium hydroxide to form Gluceptate sodium dihydrate.", "Step 3: The resulting compound is purified through crystallization and drying." ] } | |

CAS 编号 |

10094-62-9 |

分子式 |

C7H16NaO9 |

分子量 |

267.19 g/mol |

IUPAC 名称 |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

InChI 键 |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

手性 SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

规范 SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

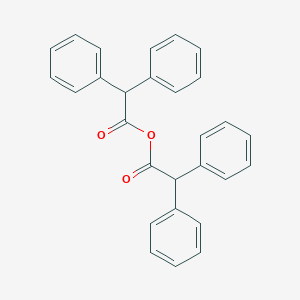

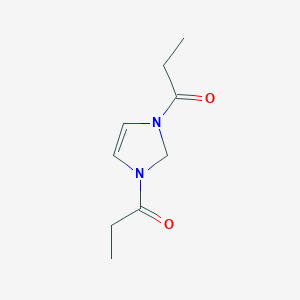

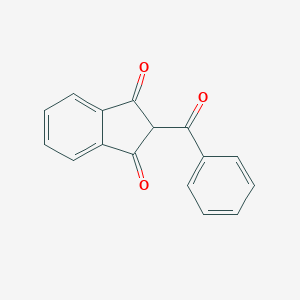

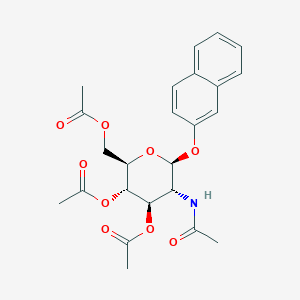

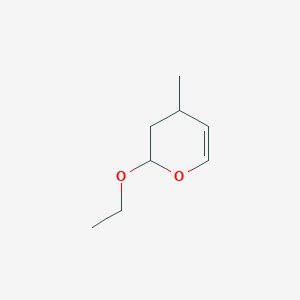

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。